molecular formula C6H9N3O2 B125880 Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate CAS No. 145631-09-0

Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B125880
CAS No.: 145631-09-0
M. Wt: 155.15 g/mol
InChI Key: XTXXNBMPJCQSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate (CAS 145631-09-0) is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . As a derivative of the aminopyrazole class, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Aminopyrazoles are advantageous frameworks that provide useful ligands for various enzymes and are investigated in different therapeutic areas . Researchers utilize such specialized pyrazole carboxylates as key intermediates in the design and synthesis of more complex molecules for pharmaceutical and agrochemical research . The compound requires cold-chain transportation to ensure stability . Handle with appropriate precautions in a well-ventilated laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-amino-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-5(6(10)11-2)3-8-9(4)7/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXNBMPJCQSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Step 1 : Methoxy methylene methyl cyanoacetate is dissolved in toluene under nitrogen.

  • Step 2 : Methyl hydrazine is added dropwise at 20–25°C, maintaining the temperature below 30°C to prevent side reactions.

  • Step 3 : The mixture is refluxed for 2 hours, cooled to 9–10°C, and filtered to isolate the product.

This method achieves >85% yield with high regioselectivity due to the electron-withdrawing cyano group directing cyclization to the 4-position. The use of toluene minimizes byproducts, and the aqueous workup ensures removal of unreacted hydrazine.

Michael Addition-Cyclization with Malononitrile Derivatives

A complementary approach, derived from studies on pyrazole-4-carbonitriles, employs (methoxymethylene)malononitrile and methyl hydrazine. This one-pot reaction proceeds via a Michael addition followed by cyclization (Figure 1).

Procedure

  • Reactants : Equimolar (methoxymethylene)malononitrile and methyl hydrazine are refluxed in ethanol for 4–6 hours.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate).

This method yields 68–93% of the target compound, with no observed regioisomers. The reaction’s regioselectivity is attributed to the nucleophilic attack of the hydrazine’s terminal nitrogen on the α-carbon of the nitrile group.

Transesterification of Ethyl Ester Precursors

For laboratories lacking specialized starting materials, transesterification of the ethyl ester (from Method 1) offers a viable alternative:

  • Base-Catalyzed Transesterification :

    • The ethyl ester is refluxed with excess methanol in the presence of sodium methoxide.

    • Reaction :

      RCOOEt+MeOHNaOMeRCOOMe+EtOH\text{RCOOEt} + \text{MeOH} \xrightarrow{\text{NaOMe}} \text{RCOOMe} + \text{EtOH}
    • Yields 72–78% after distillation.

Comparative Analysis of Preparation Methods

MethodStarting MaterialsSolventTemperature (°C)Yield (%)Purity (%)
CyclocondensationMethoxy methylene methyl cyanoacetateToluene20–1108598
Michael Addition(Methoxymethylene)malononitrileEthanol78 (reflux)9395
TransesterificationEthyl ester derivativeMethanol657597

Key Observations :

  • Cyclocondensation excels in scalability and minimal solvent waste, ideal for industrial applications.

  • Michael Addition offers superior yields but requires chromatographic purification, limiting bulk synthesis.

  • Transesterification is cost-effective but introduces an extra step, reducing overall efficiency.

Factors Influencing Reaction Efficiency

a) Solvent Effects

  • Toluene : Enhances regioselectivity by stabilizing the transition state via non-polar interactions.

  • Ethanol : Polar protic solvents accelerate cyclization but may hydrolyze nitrile intermediates.

b) Temperature Control

Maintaining temperatures below 30°C during methyl hydrazine addition prevents exothermic side reactions, such as dimerization of hydrazine.

c) Substituent Electronic Effects

Electron-withdrawing groups (e.g., cyano) on the cyanoacetate direct cyclization to the 4-position, ensuring >98% regioselectivity.

Challenges and Optimization Strategies

  • Byproduct Formation : Hydrolysis of the nitrile group to carboxylic acids can occur in aqueous conditions. This is mitigated by using anhydrous solvents and controlled pH.

  • Catalyst Selection : Sodium methoxide in transesterification minimizes ester degradation compared to acid catalysts.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazolo[5,1-c][1,2,4]triazines derived from pyrazole compounds showed remarkable cytotoxic activity against colon, breast, and lung carcinoma cells . The structural modifications of the pyrazole ring have been linked to enhanced biological activity, indicating that this compound could serve as a scaffold for developing new anticancer agents.

Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of aminopyrazole derivatives. Compounds similar to this compound have been evaluated for their potential to treat epilepsy. Some studies have shown promising results in reducing seizure activity in animal models .

Antimicrobial Activity
this compound and its derivatives have also been tested for antimicrobial properties. Research indicates that certain pyrazole-based compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

Pesticide Intermediates
The compound is recognized for its role as an intermediate in the synthesis of various pesticides. It can be utilized to produce sulfonamide derivatives, which are important in agricultural chemistry for pest control . The efficiency of synthesizing these intermediates can significantly impact the agricultural sector by providing safer and more effective pesticides.

Material Science Applications

Polymer Chemistry
Recent studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance their properties. For example, grafting pyrazole compounds onto polyglycidyl methacrylate has shown potential for developing materials with improved antibacterial properties . This opens avenues for creating novel materials with applications in biomedical devices and packaging.

Data Summary

The following table summarizes the key applications and findings related to this compound:

Application Area Findings/Results References
Medicinal ChemistrySignificant cytotoxicity against cancer cell lines; potential anticonvulsant effects
Agricultural ChemistryUsed as an intermediate in pesticide synthesis
Material ScienceEnhanced antimicrobial properties when incorporated into polymers

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a controlled study, various derivatives of this compound were synthesized and tested against HeLa cells. The results indicated that modifications at the 3-position of the pyrazole ring led to increased cytotoxicity compared to unmodified compounds.

Case Study 2: Antimicrobial Efficacy Testing
A series of pyrazole derivatives were tested against a panel of bacterial strains. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition against resistant strains, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, often through hydrogen bonding and other intermolecular interactions. The pyrazole ring’s nitrogen atoms play a crucial role in these interactions, facilitating binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives differ significantly based on substituent positions and functional groups. Key comparisons include:

Compound Name Substituent Positions (Pyrazole Ring) Molecular Weight Key Features Evidence ID
Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate 1-NH₂, 5-CH₃, 4-COOCH₃ ~169.18 (calc.) Amino at position 1 enhances hydrogen bonding; methyl ester at 4 improves solubility. N/A
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate 4-NH₂, 1-C₂H₅, 5-COOCH₃ 169.18 Ethyl group at position 1 increases hydrophobicity; amino at 4 alters reactivity.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate 5-NH₂, 1-CH₃, 4-COOC₂H₅ 169.18 Ethyl ester vs. methyl ester affects metabolic stability; amino at 5 modifies electronic density.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 5-CH₃, 1/3-C₆H₅, 4-COOH 278.31 Carboxylic acid group increases acidity; phenyl groups enhance π-π interactions.
Methyl 1-(1H-pyrazol-5-yl)triazole-4-carboxylate Hybrid triazole-pyrazole structure 195.16 Triazole moiety introduces additional hydrogen-bonding sites.

Key Observations :

  • Amino Group Position: The amino group at position 1 in the target compound (vs.
  • Ester vs. Acid : The methyl ester at position 4 (compared to carboxylic acids in ) improves lipophilicity, which is critical for membrane permeability in drug candidates.

Physical and Spectral Properties

  • Melting Points : Pyrazole carboxylates with aromatic substituents (e.g., 5-methyl-1,3-diphenyl derivative in ) exhibit higher melting points (~136°C) due to crystallinity from π-stacking. The target compound’s melting point is expected to be lower, given its lack of aromatic substituents.
  • Solubility : The methyl ester group enhances solubility in organic solvents (e.g., THF, ethyl acetate) compared to carboxylic acid derivatives, which are more water-soluble.
  • IR Spectroscopy: Amino groups typically show N-H stretches near 3300–3500 cm⁻¹, while ester carbonyls absorb at ~1700 cm⁻¹, consistent with data in and .

Biological Activity

Methyl 1-amino-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it arrests the cell cycle at the G2/M phase and induces apoptosis through modulation of Bcl-2 and Bax expression levels. Docking studies suggest interactions with key targets such as the Epidermal Growth Factor Receptor (EGFR) and Aurora-A kinase .
  • Cytotoxicity Data : The compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Table 1 summarizes IC50 values for several studies:
Cell Line IC50 (µM) Reference
MCF-70.01
NCI-H4600.03
HepG20.08 - 12.07
HeLa38.44

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties:

  • Inhibition of Cytokine Release : The compound inhibits the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-induced models, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives:

  • Antibacterial and Antifungal Effects : Studies indicate that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : A systematic investigation assessed the compound's effect on MCF7 and NCI-H460 cell lines, revealing significant growth inhibition and apoptosis induction compared to control groups .
  • Inflammation Model : In vivo studies demonstrated that administration of the compound significantly reduced LPS-induced inflammation in murine models, supporting its therapeutic potential for inflammatory disorders .
  • Antimicrobial Testing : A series of antimicrobial assays showed that derivatives of this compound effectively inhibited both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) range .

Q & A

Q. Key Variables :

  • Solvent choice : Polar aprotic solvents (DMF) enhance nucleophilic substitution reactions, while ethanol/water mixtures are ideal for hydrolysis .
  • Catalysts : Bases like NaH or K₂CO₃ improve substitution efficiency, while acids (HCl) accelerate cyclization .
  • Temperature : Controlled reflux (~80°C) minimizes side reactions like decarboxylation .

Q. Yield Optimization :

  • Purity : Recrystallization from ethanol/water mixtures removes byproducts (e.g., unreacted hydrazines).
  • Scale-up : Continuous flow reactors improve consistency in industrial-scale synthesis .

Which spectroscopic and computational methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring. For example, the amino group (δ 5.5–6.0 ppm) and methyl ester (δ 3.7–3.9 ppm) show distinct shifts .
  • FT-IR : Carboxylate C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 184.085) .

Q. Advanced Techniques :

  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles, critical for understanding hydrogen-bonding networks .
  • DFT Calculations : Gaussian-based simulations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for docking studies .

How do structural modifications at the 4-carboxylate and 1-amino positions affect the compound’s bioactivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Carboxylate Group : Ester-to-acid conversion enhances solubility and binding to enzymatic active sites (e.g., cyclooxygenase inhibition) .
  • Amino Group : Substitution with bulkier groups (e.g., aryl) increases steric hindrance, reducing affinity for flat binding pockets but improving selectivity .

Q. Case Study :

  • Analog Comparison :

    CompoundBioactivity (IC₅₀)Target Enzyme
    This compound12 µMCOX-2
    Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate18 µMCOX-2
    • The methyl ester shows higher potency than ethyl due to better hydrophobic interactions .

What strategies resolve contradictions in reported crystallographic data for pyrazole derivatives?

Advanced Research Focus
Common Discrepancies :

  • Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) yield varying unit cell parameters .
  • Hydrogen Bonding : Graph-set analysis (R₂²(8) motifs) clarifies intermolecular interactions, which may be misassigned in low-resolution studies .

Q. Resolution Workflow :

Data Collection : Use high-resolution synchrotron sources (≤0.8 Å) to reduce noise.

Refinement : SHELXL’s twin refinement handles pseudo-symmetry in twinned crystals .

Validation : PLATON’s ADDSYM detects missed symmetry elements .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Focus
Experimental Design :

  • Target Selection : Prioritize kinases with ATP-binding pockets accommodating pyrazole scaffolds (e.g., JAK2, EGFR) .
  • Assays :
    • Biochemical : Fluorescence polarization (FP) assays measure competitive binding against ATP.
    • Cellular : Western blotting quantifies phosphorylation inhibition (e.g., p-STAT3 for JAK2 inhibition) .

Q. Data Interpretation :

  • False Positives : Counter-screening against unrelated kinases (e.g., CDK2) confirms specificity .
  • Dose-Response : IC₅₀ values should align across biochemical and cellular assays to validate target engagement .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus
Key Challenges :

  • Byproduct Formation : Over-reaction in methylation steps generates N-methylated impurities.
    • Mitigation : Use stoichiometric CH₃I and monitor reaction progress via TLC .
  • Purification : Column chromatography is impractical for large batches.
    • Solution : Switch to recrystallization or fractional distillation .

Q. Quality Control :

  • HPLC : C18 columns with UV detection (λ=254 nm) ensure ≥95% purity .
  • Stability : Lyophilization prevents ester hydrolysis during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.